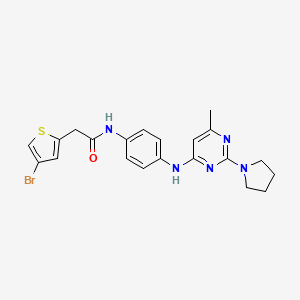

CHD1Li 6.11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C21H22BrN5OS |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

2-(4-bromothiophen-2-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C21H22BrN5OS/c1-14-10-19(26-21(23-14)27-8-2-3-9-27)24-16-4-6-17(7-5-16)25-20(28)12-18-11-15(22)13-29-18/h4-7,10-11,13H,2-3,8-9,12H2,1H3,(H,25,28)(H,23,24,26) |

InChI Key |

ACDZBXZERLBYOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CC4=CC(=CS4)Br |

Origin of Product |

United States |

Foundational & Exploratory

CHD1L as a Therapeutic Target in Oncology: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as Amplified in Liver Cancer 1 (ALC1), is a chromatin remodeling enzyme that has emerged as a pivotal oncogene in a wide array of human cancers.[1][2][3] Located in the frequently amplified 1q21 region, its overexpression is strongly correlated with tumor progression, metastasis, therapy resistance, and poor patient prognosis.[3][4] CHD1L's multifaceted role in regulating DNA damage repair, cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT) makes it a compelling and "druggable" target for novel anticancer therapies.[1][5] This technical guide provides a comprehensive overview of CHD1L's function in oncology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks to support ongoing research and drug development efforts.

The Oncogenic Role of CHD1L

CHD1L is a member of the SNF2 superfamily of ATP-dependent chromatin remodelers.[6][7] Unlike other members of the CHD family, it contains a C-terminal macrodomain which allows it to bind to poly(ADP-ribose) (PAR), a product of PARP enzymes, linking its function directly to the DNA damage response (DDR).[4][8] In cancer, CHD1L's functions are co-opted to promote several hallmarks of malignancy.

-

DNA Damage Response and Repair: Upon DNA damage, PARP1 synthesizes PAR chains, recruiting and activating CHD1L.[8][9] Activated CHD1L utilizes its ATPase activity to slide nucleosomes, relaxing the chromatin structure.[1][9] This chromatin relaxation is essential for providing downstream repair factors access to the damaged DNA.[1][7] By facilitating efficient DNA repair, CHD1L helps cancer cells survive genotoxic stress from chemotherapy and radiation.[1]

-

Cell Proliferation and Cycle Progression: Overexpression of CHD1L has been shown to promote the G1/S phase transition in the cell cycle, contributing to uncontrolled cell proliferation in colorectal and breast cancers.[10][11] This is partly achieved through the upregulation of key cell cycle regulators.[11]

-

Invasion and Metastasis: CHD1L is a key driver of EMT, a process that endows cancer cells with migratory and invasive properties.[1][2] It can activate the expression of genes like ARHGEF9, which in turn activates the Rho small GTPase Cdc42, a critical mediator of cell motility and filopodia formation.[4][12]

-

Inhibition of Apoptosis: CHD1L promotes cancer cell survival by suppressing programmed cell death. It achieves this through multiple mechanisms, including the upregulation of anti-apoptotic proteins like SPOCK1 and MDM2, and the direct inhibition of pro-apoptotic proteins like Nur77.[3][4][9]

-

Therapy Resistance: Through its roles in DNA repair and cell survival, CHD1L contributes to multidrug resistance (MDR) against both standard chemotherapies and targeted agents.[1] It has been implicated in cisplatin resistance in non-small-cell lung cancer (NSCLC) and can reduce the efficacy of PARP inhibitors (PARPi) in homologous recombination (HR)-proficient cells.[4][13]

Quantitative Data on CHD1L in Cancer

The amplification of the CHD1L gene and subsequent protein overexpression are common events in many solid tumors, consistently correlating with negative clinical outcomes.

Table 1: CHD1L Gene Amplification and Protein Overexpression in Various Cancers

| Cancer Type | Finding | Frequency | Reference |

| Hepatocellular Carcinoma (HCC) | Gene Amplification (1q21) | 46% - 86% | [3][14] |

| Hepatocellular Carcinoma (HCC) | Protein Overexpression | 17.1% (in 281 cases) | [14] |

| Breast Cancer (Invasive Ductal) | Protein Overexpression | 41.8% (in 268 tumors) | [15] |

| Normal Mammary Gland | Protein Overexpression | 21.3% (in 150 tissues) | [15] |

| Non-Small-Cell Lung Cancer (NSCLC) | Gene Amplification | 25.5% (ADC) vs. 8.2% (SCC) | [16] |

| NSCLC with Amplification | Protein Overexpression | 84.2% | [16] |

| Colorectal Carcinoma (CRC) | Gene Amplification & Overexpression | Frequent | [10] |

ADC: Adenocarcinoma; SCC: Squamous Cell Carcinoma

Table 2: Correlation of CHD1L Expression with Clinicopathological Parameters

| Cancer Type | Parameter Associated with High CHD1L Expression | Significance (P-value) | Reference |

| Breast Cancer | Lymph Node Metastasis | P = 0.008 | [15] |

| Tumor Grade | P = 0.020 | [15] | |

| Distant Metastasis | P = 0.026 | [15] | |

| Worse Disease-Free Survival (DFS) | P = 0.035 | [17] | |

| Colorectal Carcinoma | Large Tumor Size, Deep Invasion, High Grade | Not specified | [10] |

| Worse Disease-Free Survival (DFS) | Not specified | [10] | |

| Hepatocellular Carcinoma | Microvascular Invasion | P < 0.001 | [14] |

| Higher AJCC T Stage | P = 0.001 | [14] | |

| Poor Disease-Free Survival (DFS) | Not specified | [12][14] | |

| Lung Adenocarcinoma | Tumor Metastasis | Not specified | [16] |

Key Signaling Pathways Involving CHD1L

CHD1L functions as a central node in several oncogenic signaling pathways. Understanding these networks is crucial for identifying points of therapeutic intervention.

DNA Damage Response (DDR) and PARP Interaction

CHD1L is a critical effector in the PARP-mediated DNA damage response. Its activation is a key step in chromatin remodeling at sites of DNA damage, allowing for repair and promoting cell survival.

References

- 1. CHD1L in cancer and beyond: structure, oncogenic functions, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHD1L in cancer and beyond: structure, oncogenic functions, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHD1L: a novel oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pan-cancer analysis reveals CHD1L as a prognostic and immunological biomarker in several human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Chromodomain Helicase/ATPase DNA-Binding Protein 1-Like Gene (CHD1L) Expression and Implications for Invasion and Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALC1/CHD1L, a chromatin-remodeling enzyme, is required for efficient base excision repair | PLOS One [journals.plos.org]

- 8. CHD1L - Wikipedia [en.wikipedia.org]

- 9. CHD1L Regulates Cell Survival in Breast Cancer and Its Inhibition by OTI-611 Impedes the DNA Damage Response and Induces PARthanatos [mdpi.com]

- 10. CHD1L promotes tumor progression and predicts survival in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. JCI - CHD1L promotes hepatocellular carcinoma progression and metastasis in mice and is associated with these processes in human patients [jci.org]

- 13. ALC1 links chromatin accessibility to PARP inhibitor response in homologous recombination-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CHD1L Is a Marker for Poor Prognosis of Hepatocellular Carcinoma after Surgical Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromodomain Helicase/ATPase DNA-Binding Protein 1-Like Gene (CHD1L) Expression and Implications for Invasion and Metastasis of Breast Cancer | PLOS One [journals.plos.org]

- 16. Overexpression of CHD1L is positively associated with metastasis of lung adenocarcinoma and predicts patients poor survival - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Presence of CHD1L Over-Expression Is Associated with Aggressive Tumor Biology and Is a Novel Prognostic Biomarker for Patient Survival in Human Breast Cancer | PLOS One [journals.plos.org]

The CHD1L and PARP1 Axis: A Critical Nexus in DNA Repair and a Promising Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between DNA repair pathways and tumorigenesis presents a landscape ripe with therapeutic opportunities. Among the key players in this process are Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as ALC1, and Poly (ADP-ribose) Polymerase 1 (PARP1). Their interaction forms a critical axis in the DNA Damage Response (DDR), and its dysregulation is increasingly recognized as a hallmark of various cancers. This technical guide provides a comprehensive overview of the CHD1L-PARP1 interaction, its molecular underpinnings, and the profound implications for cancer therapy, particularly in the context of PARP inhibitors.

The Core Interaction: PARP1-mediated Activation of CHD1L

At the heart of their relationship lies a tightly regulated, DNA damage-dependent activation mechanism. CHD1L, a member of the SNF2 superfamily of ATP-dependent chromatin remodelers, typically exists in an autoinhibited state.[1] The key to its activation is PARP1, a primary sensor of DNA single-strand and double-strand breaks.

Upon detecting DNA damage, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins using NAD+ as a substrate.[2][3] These PAR chains act as a signaling scaffold, recruiting a host of DDR factors to the site of injury. CHD1L is one such factor.[4]

The C-terminal macro domain of CHD1L specifically recognizes and binds to these PAR chains.[5][6] This binding event induces a conformational change in CHD1L, releasing its N-terminal ATPase domain from autoinhibition.[1][4] Once activated, the CHD1L helicase motor utilizes the energy from ATP hydrolysis to remodel chromatin, sliding nucleosomes to create a more relaxed and accessible chromatin environment. This "opening" of the chromatin is a crucial early step that allows downstream repair factors, such as those involved in Base Excision Repair (BER) and Homologous Recombination (HR), to access the damaged DNA and execute repairs.[2][3][4]

Signaling Pathway Overview

Figure 1: CHD1L-PARP1 Signaling in DNA Damage Response

Implications for Cancer

The CHD1L gene is located at chromosome 1q21, a region frequently amplified in numerous solid tumors, including hepatocellular, breast, colorectal, and lung cancers.[4][7] This amplification often leads to CHD1L overexpression, which has been identified as a potent oncogenic driver and a biomarker for poor prognosis.[7][8]

Oncogenic Roles of CHD1L Overexpression:

-

Enhanced Cell Proliferation: CHD1L can promote G1/S phase transition by upregulating key cell cycle proteins.[7][9]

-

Inhibition of Apoptosis: It can suppress programmed cell death by sequestering pro-apoptotic proteins like Nur77 in the nucleus.[7][10]

-

Suppression of PARthanatos: CHD1L is a key suppressor of PARthanatos, a non-apoptotic cell death mechanism, contributing to therapy resistance.[4][11]

-

Metastasis and Invasion: Overexpression is linked to enhanced cell motility and invasion.[8]

-

Therapy Resistance: High CHD1L levels are associated with multidrug resistance to both chemotherapy and targeted agents.[4]

The Synergistic Relationship with PARP Inhibitors

The central role of CHD1L in the PARP1-mediated DNA damage response makes it a highly attractive target for synthetic lethality, particularly in combination with PARP inhibitors (PARPi).

PARPi function primarily by inhibiting the catalytic activity of PARP1/2, which prevents the synthesis of PAR chains. A key mechanism of their cytotoxicity is "PARP trapping," where the inhibited PARP molecule remains bound to the DNA, creating a toxic lesion that obstructs DNA replication and leads to double-strand breaks.[1] Cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, are exquisitely sensitive to this effect.

Recent studies have revealed a powerful synergy between inhibiting CHD1L and PARP. The pharmacological inhibition of CHD1L's ATPase activity not only impedes chromatin remodeling but also enhances the trapping of PARP1/2 at DNA damage sites.[1][11] This dual-insult approach—blocking PAR synthesis with a PARPi while simultaneously preventing chromatin remodeling and enhancing PARP trapping with a CHD1L inhibitor—has shown potent anti-tumor effects, even in cancer models without BRCA mutations.[1]

Quantitative Data on Inhibitor Synergy

The synergistic effect of combining CHD1L inhibitors with PARP inhibitors has been quantified in various cancer cell lines. The data below summarizes the improvement in the half-maximal inhibitory concentration (IC₅₀) when combining the CHD1L inhibitor OTI-611 with the PARP inhibitor Olaparib in triple-negative breast cancer (TNBC) organoids.

| Treatment Group | Cell Line/Model | IC₅₀ (µM) | Fold Improvement with Combination | Synergy Score (Bliss) | Reference |

| Olaparib (PARPi) | SUM149PT Organoids | 170 ± 27 | - | - | [1] |

| Olaparib + OTI-611 | SUM149PT Organoids | 19 ± 0.56 | 9-fold | 59 | [1] |

| AZD5305 (PARP1i) | SUM149PT Organoids | Not specified | - | - | [1] |

| AZD5305 + OTI-611 | SUM149PT Organoids | Not specified | 2.7-fold | Not specified | [1] |

Table 1: Synergistic cytotoxicity of CHD1L and PARP inhibitors in TNBC tumor organoids.[1]

Quantitative Data on Protein Trapping

The inhibition of CHD1L enhances the trapping of both PARP1 and PARP2 onto chromatin, a key mechanism of cytotoxicity. The following table summarizes data from in situ subcellular fractionation and Western blot experiments in SUM149PT cells treated with various inhibitors.

| Inhibitor | Concentration | PARP1 Trapping (Normalized) | PARP2 Trapping (Normalized) | CHD1L Trapping (Normalized) | Reference |

| Olaparib | Dose-response | Increased | Increased | No significant trapping | [1][11] |

| OTI-611 | Dose-response | Increased | Increased | Dose-dependent increase | [1][11] |

| Olaparib + OTI-611 | Combination | Synergistically Increased | Synergistically Increased | Decreased vs. OTI-611 alone | [1][11] |

Table 2: Effect of inhibitors on chromatin trapping of PARP1, PARP2, and CHD1L. The decrease in CHD1L trapping in the combination treatment highlights the PAR-dependent nature of its recruitment, which is blocked by Olaparib.[1][12]

Key Experimental Protocols

Verifying the interaction between CHD1L and PARP1 and elucidating its functional consequences requires a suite of molecular biology techniques. Below are detailed methodologies for cornerstone experiments.

Co-Immunoprecipitation (Co-IP) to Detect CHD1L-PARP1 Interaction

This protocol is designed to isolate and detect the in-vivo interaction between CHD1L and PARP1 from cell lysates. The interaction is often dependent on PARylation, so treatment with a DNA damaging agent is critical.

Materials:

-

Cell line of interest (e.g., 293FT, SUM149PT)

-

DNA damaging agent (e.g., Methyl methanesulfonate - MMS)

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added Protease and Phosphatase Inhibitor Cocktails.

-

Antibodies: Rabbit anti-PARP1, Mouse anti-CHD1L, Rabbit IgG (isotype control), Mouse IgG (isotype control).

-

Protein A/G Magnetic Beads.

-

Wash Buffer: Co-IP Lysis Buffer with lower detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 1X Laemmli sample buffer.

Protocol:

-

Cell Culture and Treatment: Plate cells to reach 80-90% confluency. Treat cells with 0.01% MMS for 1-4 hours to induce DNA damage and PARP1 activation. Prepare an untreated control plate.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer per 10^7 cells. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the whole-cell extract (WCE).

-

Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G magnetic beads to 1 mg of WCE. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: To the pre-cleared lysate, add 2-4 µg of the primary antibody (e.g., anti-PARP1) or the corresponding isotype control IgG. Incubate on a rotator for 4 hours to overnight at 4°C.

-

Complex Capture: Add 40 µL of equilibrated Protein A/G magnetic beads to each sample. Incubate on a rotator for 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, remove all residual buffer.

-

Elution: Resuspend the beads in 40 µL of 1X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute proteins and denature them.

-

Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Also load a small percentage of the WCE (input). Probe the resulting western blot with the antibody against the putative interacting partner (e.g., anti-CHD1L).

Co-IP Experimental Workflow

Figure 2: Co-Immunoprecipitation (Co-IP) Workflow

Chromatin Fractionation for PARP Trapping Assay

This protocol is used to quantify the amount of a protein of interest (e.g., PARP1, CHD1L) that is tightly bound, or "trapped," on chromatin following drug treatment.

Materials:

-

Cell line of interest (e.g., SUM149PT)

-

Inhibitors (e.g., Olaparib, OTI-611)

-

Buffer 1 (Cytoplasmic): 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, fresh DTT and Protease Inhibitors.

-

Buffer 2 (Nucleoplasmic): 3 mM EDTA, 0.2 mM EGTA, fresh DTT and Protease Inhibitors.

-

Buffer 3 (Chromatin): Laemmli sample buffer or a high salt/nuclease buffer.

Protocol:

-

Treatment: Treat cells with the desired inhibitors for the specified time (e.g., 4 hours).

-

Harvesting: Harvest ~5x10^6 cells per condition. Wash once with ice-cold PBS.

-

Cytoplasmic Fraction: Resuspend the cell pellet in 200 µL of Buffer 1 and incubate on ice for 10 minutes. Centrifuge at 1,300 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction.

-

Nucleoplasmic Fraction: Wash the pellet once with Buffer 1. Resuspend the pellet in 200 µL of Buffer 2 and incubate on ice for 30 minutes. Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant is the nucleoplasmic fraction.

-

Chromatin Fraction: Wash the remaining chromatin pellet once with Buffer 2. Resuspend the final pellet directly in 100 µL of 1X Laemmli sample buffer (Buffer 3).

-

Sonication & Analysis: Sonicate the chromatin fraction briefly to shear DNA and reduce viscosity. Boil all fractions.

-

Western Blot: Analyze equal volumes of the cytoplasmic, nucleoplasmic, and chromatin fractions by Western blotting. Probe for PARP1, CHD1L, and loading controls for each fraction (e.g., Tubulin for cytoplasm, Histone H3 for chromatin). An increase in the protein signal in the chromatin fraction relative to control indicates trapping.

Future Directions and Therapeutic Potential

The synergistic lethality induced by dual CHD1L and PARP inhibition represents a paradigm-shifting therapeutic strategy. It holds the potential to expand the utility of PARP inhibitors beyond BRCA-mutant cancers and to overcome acquired resistance, a significant clinical challenge.[13][14]

Logical Relationship of Dual Inhibition

Figure 3: Synergistic Action of PARP and CHD1L Inhibitors

Clinical trials investigating next-generation PARP inhibitors are ongoing, and the development of potent and selective CHD1L inhibitors is an area of intense research.[15][16] The future of this field lies in identifying predictive biomarkers to stratify patients who would most benefit from this combination therapy and in optimizing dosing strategies to maximize efficacy while managing potential toxicities. The CHD1L-PARP1 axis is more than just a biological curiosity; it is a druggable vulnerability at the heart of cancer cell survival, offering a clear and compelling path toward more effective cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. ALC1/CHD1L, a chromatin-remodeling enzyme, is required for efficient base excision repair | PLOS One [journals.plos.org]

- 3. CHD1L - Wikipedia [en.wikipedia.org]

- 4. CHD1L in cancer and beyond: structure, oncogenic functions, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHD1L Regulated PARP1‐Driven Pluripotency and Chromatin Remodeling During the Early‐Stage Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. CHD1L: a novel oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A pan-cancer analysis reveals CHD1L as a prognostic and immunological biomarker in several human cancers [frontiersin.org]

- 9. Diversity roles of CHD1L in normal cell function and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CHD1L Regulates Cell Survival in Breast Cancer and Its Inhibition by OTI-611 Impedes the DNA Damage Response and Induces PARthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ALC1 links chromatin accessibility to PARP inhibitor response in homologous recombination-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacytimes.com [pharmacytimes.com]

- 16. onclive.com [onclive.com]

CHD1L's Role in Epithelial-Mesenchymal Transition (EMT): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), an ATP-dependent chromatin remodeling enzyme, has emerged as a significant oncogene in a multitude of human cancers.[1][2] Its overexpression is strongly correlated with tumor progression, metastasis, and poor patient prognosis.[1][3] A primary mechanism through which CHD1L exerts its oncogenic function is by orchestrating transcriptional programs that drive the epithelial-mesenchymal transition (EMT).[1] This process allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities, which are critical for metastatic dissemination. This technical guide provides an in-depth examination of the molecular mechanisms and signaling pathways through which CHD1L promotes EMT, summarizes key quantitative data, details relevant experimental protocols, and discusses the potential of CHD1L as a therapeutic target for cancers driven by EMT.

Introduction to CHD1L and the Epithelial-Mesenchymal Transition

CHD1L (ALC1): A Key Chromatin Remodeler CHD1L, also known as ALC1 (Amplified in Liver Cancer 1), is a member of the SNF2-like family of proteins. These proteins utilize the energy from ATP hydrolysis to alter chromatin structure, thereby regulating gene expression. By modulating the accessibility of DNA to transcription factors and other regulatory proteins, CHD1L plays a pivotal role in various cellular processes, including DNA repair, cell cycle progression, and transcriptional regulation.[1] In the context of cancer, CHD1L is frequently overexpressed and functions as a potent oncogene, promoting cell proliferation, inhibiting apoptosis, and driving metastasis.[4]

Epithelial-Mesenchymal Transition (EMT) in Cancer EMT is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells.[5][6] This transition is characterized by distinct molecular changes, most notably the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[1][7] The EMT program is driven by a set of key transcription factors, including SNAIL, SLUG, ZEB1, and TWIST.[5][8] While essential for embryonic development, the reactivation of EMT in cancer is a critical step for tumor invasion and the formation of distant metastases.[6][9] Numerous studies have established that CHD1L is a master regulator and a significant functional driver of EMT in various cancers.[1]

Core Signaling Pathways Driven by CHD1L in EMT

CHD1L promotes EMT through its involvement in several critical signaling pathways. Its function as a chromatin remodeler and transcriptional regulator allows it to influence a diverse set of downstream targets.

Hepatocellular Carcinoma (HCC): The CHD1L-ARHGEF9-Cdc42 Axis

In hepatocellular carcinoma, one of the best-characterized pathways involves the direct transcriptional activation of ARHGEF9 by CHD1L. ARHGEF9 is a guanine nucleotide exchange factor (GEF) that specifically activates the Rho GTPase Cdc42.[10][11] Activated Cdc42 is a key regulator of the actin cytoskeleton, and its stimulation by the CHD1L-ARHGEF9 axis leads to the formation of filopodia, increased cell motility, and ultimately, the induction of EMT.[10][11][12] Silencing ARHGEF9 has been shown to abolish the invasive and metastatic capabilities conferred by CHD1L overexpression.[10]

Colorectal Cancer (CRC): The Wnt/TCF Pathway

In colorectal cancer, CHD1L functions as a critical component of the Wnt/TCF signaling pathway.[13] Microarray data analysis has shown a significant correlation between the expression of CHD1L and genes associated with Wnt/TCF signaling.[13] Mechanistically, CHD1L interacts with the transcription factor TCF4, a key effector of the Wnt pathway.[13] This interaction appears to be necessary for TCF-driven transcription of genes that promote EMT, thereby driving malignant progression.[13][14] Knockdown of CHD1L in CRC cells leads to a significant decrease in TCF transcriptional activity and a reversal of the mesenchymal phenotype.[13]

DNA Damage Response and EMT: The PARP-CHD1L Connection

A fascinating link exists between the DNA damage response (DDR) and EMT, mediated by CHD1L (ALC1). Upon DNA damage, poly (ADP-ribose) polymerase (PARP) is activated and synthesizes PAR chains.[15] The macro domain of CHD1L binds to these PAR chains, which releases its auto-inhibited state and activates its chromatin remodeling function.[16][17] This activated CHD1L then facilitates chromatin relaxation, which increases the accessibility of EMT-inducing transcription factors like ZEB1 to the promoters of their target genes (e.g., RAD51). This process not only initiates the EMT program but also enhances DNA repair efficiency, creating a feedback loop that promotes both metastasis and therapeutic resistance.[15]

Other Key Regulatory Pathways

-

SPOCK1/Akt Pathway: In HCC, CHD1L can activate the transcription of SPOCK1, which promotes cell invasiveness and inhibits apoptosis through the activation of the Akt signaling pathway.[2][18][19]

-

MDM2/p53 Pathway: CHD1L upregulates MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][19] By suppressing p53, CHD1L facilitates cell cycle progression and survival.

-

ZKSCAN3/Autophagy Pathway: CHD1L can transcriptionally repress the autophagy inhibitor ZKSCAN3.[20] This leads to enhanced autophagy-mediated degradation of the focal adhesion protein Paxillin, which promotes tumor cell migration and metastasis.[20]

Quantitative Analysis of CHD1L's Impact on EMT

The effect of CHD1L on EMT has been quantified in numerous studies through the analysis of marker expression and the efficacy of targeted inhibitors.

Table 1: Effect of CHD1L Modulation on EMT Marker Expression

| Cancer Type | Cell Line | CHD1L Modulation | E-cadherin Expression | Vimentin Expression | N-cadherin Expression | Reference(s) |

| Laryngeal SCC | HEp-2 | Knockdown | Significantly Increased | Significantly Decreased | Not Reported | [7] |

| Colorectal Cancer | DLD1 | Overexpression | Decreased | Increased | Not Reported | [13] |

| Colorectal Cancer | SW620 | Knockdown | Increased | Decreased | Not Reported | [13] |

| Ovarian Cancer | SK-OV-3, OVCAR-3 | Correlated | Negatively Correlated | Positively Correlated | Positively Correlated | [21] |

| General | Multiple | Knockdown | Upregulated | Suppressed | Suppressed | [1] |

Table 2: Efficacy of CHD1L Inhibitors (CHD1Li) in Reversing EMT

| Cancer Model | Assay | Compound | Efficacy (EC50) | Key Finding | Reference(s) |

| Colorectal Cancer | Vimentin Reporter | CHD1Li 6.0 | ~5 µM | Reverses EMT phenotype | [22] |

| Colorectal Cancer | E-cadherin Reporter | CHD1Li 6.0 | ~10 µM | Reverses EMT phenotype | [22] |

| Colorectal Cancer | 3D Tumor Organoids | CHD1Li 9, 11 | 0.625 - 40 µM range | Effective reversal of EMT | [23][24] |

Key Experimental Protocols for Investigating CHD1L and EMT

A general workflow to investigate the role of CHD1L in EMT involves modulating its expression in cancer cell lines and observing the subsequent effects on EMT-related phenotypes and marker expression.

Western Blotting for EMT Marker Analysis

This protocol is used to quantify changes in the protein levels of E-cadherin, N-cadherin, and Vimentin following CHD1L modulation.

-

Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against E-cadherin, N-cadherin, Vimentin, CHD1L, and a loading control (e.g., GAPDH, β-actin).

-

Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells through an extracellular matrix.[7]

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.

-

Cell Seeding: Harvest cells and resuspend in serum-free medium. Seed 5 x 10⁴ cells into the upper chamber of the Transwell insert.

-

Chemoattractant: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.

-

Cell Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields. Compare the invasion rates between control and CHD1L-modulated cells.

Chromatin Immunoprecipitation (ChIP) for Target Gene Identification

ChIP is used to identify the specific DNA regions that CHD1L binds to, revealing its direct transcriptional targets.[10][11]

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific to CHD1L or a control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Degrade proteins with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA using qPCR (to test for binding at a specific promoter) or high-throughput sequencing (ChIP-seq) to identify binding sites across the genome.

CHD1L as a Therapeutic Target in EMT-Driven Cancers

Given its clear role in driving metastasis and its overexpression in numerous aggressive cancers, CHD1L is a compelling therapeutic target.[1][4][25] The development of small-molecule inhibitors targeting the ATPase activity of CHD1L represents a promising strategy to combat metastatic disease.[13][16]

The first-in-class CHD1L inhibitors (CHD1Li) have demonstrated preclinical activity against colorectal cancer.[13][26] These inhibitors have been shown to:

-

Reverse TCF-driven EMT.[13]

-

Reduce cancer stem cell properties.[22]

-

Inhibit migration and invasion of cancer cells.[27]

Furthermore, inhibiting CHD1L may sensitize cancer cells to other treatments, such as PARP inhibitors and standard chemotherapy, by crippling the DNA damage response.[16][28] The ongoing development and optimization of CHD1L inhibitors could provide a novel therapeutic avenue for treating metastatic cancers that are currently difficult to manage.[14][27]

Conclusion and Future Directions

CHD1L is a multifaceted oncogene that acts as a central node in the regulation of the epithelial-mesenchymal transition. By remodeling chromatin, it activates multiple signaling pathways—including the ARHGEF9-Cdc42, Wnt/TCF, and DNA damage response pathways—that collectively dismantle epithelial integrity and promote a metastatic phenotype. The quantitative data and experimental evidence robustly support its role as a driver of cancer progression.

Future research should focus on further elucidating the specific co-factors that recruit CHD1L to EMT-related gene promoters in different cancer contexts. A deeper understanding of its interplay with other epigenetic regulators could unveil new combination therapy strategies. Finally, the continued clinical development of potent and specific CHD1L inhibitors holds significant promise for providing a new class of anti-metastatic drugs to improve outcomes for patients with advanced cancers.

References

- 1. CHD1L in cancer and beyond: structure, oncogenic functions, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity roles of CHD1L in normal cell function and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHD1L in cancer and beyond: structure, oncogenic functions, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHD1L promotes tumor progression and predicts survival in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of epithelial to mesenchymal transition in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CHD1L promotes proliferation, invasion and metastasis of laryngeal squamous cell carcinoma cells by EMT [ebhyxbwk.njournal.sdu.edu.cn]

- 8. Contribution of Soluble Factors to EMT | Cell Signaling Technology [cellsignal.com]

- 9. scientificarchives.com [scientificarchives.com]

- 10. JCI - CHD1L promotes hepatocellular carcinoma progression and metastasis in mice and is associated with these processes in human patients [jci.org]

- 11. CHD1L promotes hepatocellular carcinoma progression and metastasis in mice and is associated with these processes in human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epithelial-mesenchymal transitions and hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. RePORT ⟩ RePORTER [reporter.nih.gov]

- 15. DNA damage–induced EMT controlled by the PARP-dependent chromatin remodeler ALC1 promotes DNA repair efficiency through RAD51 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CHD1L Regulates Cell Survival in Breast Cancer and Its Inhibition by OTI-611 Impedes the DNA Damage Response and Induces PARthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. CHD1L promotes EOC cell invasiveness and metastasis via the regulation of METAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A pan-cancer analysis reveals CHD1L as a prognostic and immunological biomarker in several human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CHD1L augments autophagy-mediated migration of hepatocellular carcinoma through targeting ZKSCAN3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The validation of new CHD1L inhibitors as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Overexpression of CHD1L is positively associated with metastasis of lung adenocarcinoma and predicts patients poor survival - PMC [pmc.ncbi.nlm.nih.gov]

- 26. First-in-Class Inhibitors of Oncogenic CHD1L with Preclinical Activity against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 2023 Peer Reviewed Cancer Highlight - Novel Targets for the Treatment of Metastatic Colorectal Cancer , Peer Reviewed Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]

- 28. CHD1L Regulates Cell Survival in Breast Cancer and Its Inhibition by OTI-611 Impedes the DNA Damage Response and Induces PARthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of CHD1L Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as ALC1, is a chromatin remodeling enzyme that plays a crucial role in various cellular processes, including DNA damage repair, transcriptional regulation, and cell cycle progression.[1][2] Its dysregulation has been increasingly implicated in the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the known downstream targets of CHD1L signaling, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate further research and drug development efforts.

Core Signaling Pathways and Downstream Targets

CHD1L exerts its influence through a complex network of signaling pathways, ultimately impacting gene expression and cellular behavior. The primary mechanism of CHD1L activation involves its recruitment to sites of DNA damage by Poly (ADP-ribose) polymerase 1 (PARP1).[3] Upon binding to poly(ADP-ribose) chains synthesized by PARP1, CHD1L undergoes a conformational change that activates its ATPase and chromatin remodeling activity.[4] This allows for the local relaxation of chromatin, facilitating the recruitment of DNA repair machinery.[1]

Beyond its role in the DNA damage response, CHD1L functions as a transcriptional regulator, directly and indirectly influencing the expression of a host of downstream target genes involved in key cellular processes.

Data Summary: Key Downstream Targets of CHD1L

| Target Gene | Cellular Process | Effect of CHD1L | Cancer Type | Reference |

| SPOCK1 | Apoptosis, Invasion, Metastasis | Upregulation | Hepatocellular Carcinoma | [5][6] |

| MDM2 | Cell Cycle Progression, Apoptosis | Upregulation | Breast Cancer | [2][7] |

| TCTP | Mitosis, Chromosome Segregation | Upregulation | Hepatocellular Carcinoma | [8] |

| ARHGEF9 | Cell Motility, Invasion, EMT | Upregulation | Hepatocellular Carcinoma | [9] |

| β-catenin | Cell Proliferation, Stemness | Activation (via Wnt pathway) | Pancreatic Cancer | [10][11] |

| Akt | Survival, Proliferation | Activation (via PI3K pathway) | Multiple | [1][6] |

| ZKSCAN3 | Autophagy, Migration | Downregulation | Hepatocellular Carcinoma | [12] |

| Nur77 | Apoptosis | Inhibition of translocation | Multiple | [1] |

Signaling Pathway Diagrams

To visually represent the complex interactions within the CHD1L signaling network, the following diagrams have been generated using the DOT language.

References

- 1. CHD1L in cancer and beyond: structure, oncogenic functions, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHD1L promotes cell cycle progression and cell motility by up-regulating MDM2 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHD1L Regulated PARP1‐Driven Pluripotency and Chromatin Remodeling During the Early‐Stage Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHD1L Regulates Cell Survival in Breast Cancer and Its Inhibition by OTI-611 Impedes the DNA Damage Response and Induces PARthanatos [mdpi.com]

- 5. SPOCK1 is regulated by CHD1L and blocks apoptosis and promotes HCC cell invasiveness and metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SPOCK1 Involvement in Epithelial-to-Mesenchymal Transition: A New Target in Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Translationally controlled tumor protein induces mitotic defects and chromosome missegregation in hepatocellular carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. A pan-cancer analysis reveals CHD1L as a prognostic and immunological biomarker in several human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | WNT Ligand Dependencies in Pancreatic Cancer [frontiersin.org]

- 12. CHD1L augments autophagy-mediated migration of hepatocellular carcinoma through targeting ZKSCAN3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Utilizing CHD1L Inhibitors in Cell Culture: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Chromodomain Helicase DNA-binding Protein 1-Like (CHD1L) inhibitors in a cell culture setting. CHD1L is a promising oncogenic target involved in chromatin remodeling, DNA damage repair, and the regulation of signaling pathways critical to cancer progression. These guidelines are designed to assist researchers in effectively designing and executing experiments to evaluate the efficacy and mechanism of action of CHD1L inhibitors.

Introduction

Chromodomain Helicase DNA-binding Protein 1-Like (CHD1L) is an oncogene that is overexpressed in a variety of human cancers, contributing to tumor progression, metastasis, and resistance to therapy. It plays a crucial role in several cellular processes, including chromatin remodeling, DNA damage response (DDR), and the regulation of key signaling pathways such as Wnt/β-catenin and PI3K/Akt. The development of small molecule inhibitors targeting CHD1L, such as OTI-611, represents a novel therapeutic strategy. These inhibitors have demonstrated potent antitumor activity in preclinical models by inducing cell cycle arrest, promoting a form of programmed cell death known as PARthanatos, and modulating critical oncogenic signaling pathways.[1][2]

This guide offers detailed protocols for key in vitro assays to characterize the effects of CHD1L inhibitors on cancer cells.

Data Presentation: Efficacy of CHD1L Inhibitor OTI-611

The following tables summarize the quantitative data on the efficacy of the CHD1L inhibitor OTI-611 in various cancer cell lines, both as a single agent and in combination with standard-of-care (SOC) therapies.

Table 1: IC50 Values of OTI-611 in Cancer Cell Lines and Tumor Organoids

| Cell Line/Organoid | Cancer Type | OTI-611 IC50 (µM) | Reference |

| SW620 M-Phenotype Organoids | Colorectal Cancer | ~5 | [3] |

| HCT116 M-Phenotype Organoids | Colorectal Cancer | ~7 | [3] |

| CRC042 Patient Organoids | Colorectal Cancer | ~4 | [3] |

| CRC102 Patient Organoids | Colorectal Cancer | ~6 | [3] |

| SUM149PT Organoids | Triple-Negative Breast Cancer | Not specified | [1] |

| MDA-MB-231 Organoids | Triple-Negative Breast Cancer | Not specified | [1] |

| HCC1937 Organoids | Triple-Negative Breast Cancer | Not specified | [1] |

Table 2: Synergistic Effects of OTI-611 with Standard-of-Care (SOC) Drugs in SUM149PT Tumor Organoids

| Combination Treatment | 5-FU IC50 (µM) | Olaparib IC50 (µM) | Bliss Synergy Score | Reference |

| 5-FU alone | >100 | - | - | [1] |

| OTI-611 + 5-FU | ~10 | - | 59 | [1] |

| Olaparib alone | - | 170 ± 27 | - | [1] |

| OTI-611 + Olaparib | - | 19 ± 0.56 | >10 | [1] |

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the cellular effects of CHD1L inhibitors.

Cell Viability and Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a CHD1L inhibitor and assessing its cytotoxic effects.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

CHD1L inhibitor (e.g., OTI-611)

-

Vehicle control (e.g., DMSO)

-

96-well plates (clear bottom for microscopy, opaque for luminescence/fluorescence)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader with luminescence or fluorescence capabilities

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the CHD1L inhibitor in complete medium. A common concentration range to start with is 0.1 to 100 µM.

-

Include a vehicle-only control (e.g., 0.1% DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor or vehicle.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment (using CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

-

Western Blotting for Protein Expression Analysis

This protocol allows for the detection of changes in protein expression levels following treatment with a CHD1L inhibitor.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CHD1L, anti-Cyclin D1, anti-γH2AX, anti-β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Lysis and Protein Quantification:

-

Wash treated and untreated cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the gel according to the manufacturer's instructions.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using software like ImageJ, normalizing to the loading control.

-

Immunofluorescence for DNA Damage and Protein Localization

This protocol is for visualizing DNA damage foci (e.g., γH2AX) or the subcellular localization of proteins of interest.

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

CHD1L inhibitor and appropriate controls

-

Paraformaldehyde (PFA) 4% in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-γH2AX, anti-CHD1L)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate.

-

Treat the cells with the CHD1L inhibitor for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the fluorescence intensity or the number of foci per nucleus using appropriate software (e.g., ImageJ).

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by CHD1L and a general experimental workflow for studying CHD1L inhibitors.

Caption: Simplified signaling pathways involving CHD1L.

Caption: General experimental workflow for CHD1L inhibitor studies.

References

In Vivo Models for Testing CHD1L Inhibitor Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L) is a chromatin remodeling enzyme that has emerged as a significant oncogene in a variety of solid tumors, including hepatocellular carcinoma (HCC), colorectal cancer (CRC), breast cancer, and others.[1][2] Its overexpression is frequently correlated with aggressive tumor phenotypes, including increased proliferation, invasion, metastasis, and resistance to therapy, leading to poor patient prognosis.[1][2] The multifaceted role of CHD1L in tumorigenesis, particularly its involvement in DNA damage response and key signaling pathways, makes it an attractive therapeutic target.[3] The development of small molecule inhibitors targeting CHD1L, such as OTI-611, has shown promising preclinical activity, underscoring the need for robust in vivo models to evaluate their efficacy and translational potential.[4][5]

These application notes provide an overview of established in vivo models for assessing the efficacy of CHD1L inhibitors, with a focus on xenograft and transgenic mouse models of CRC and HCC. Detailed protocols for key experiments are provided to guide researchers in the preclinical evaluation of novel CHD1L-targeting therapies.

CHD1L Signaling Pathways in Cancer

CHD1L exerts its oncogenic functions through the modulation of several critical signaling pathways. Understanding these pathways is crucial for designing and interpreting preclinical studies of CHD1L inhibitors.

CHD1L has been shown to interact with and activate multiple oncogenic signaling pathways. In colorectal cancer, CHD1L can drive the Wnt/β-catenin/TCF pathway, which is a key regulator of epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[6][7] In hepatocellular carcinoma and breast cancer, CHD1L can activate the PI3K/Akt signaling cascade, promoting cell survival and proliferation.[8][9] Furthermore, CHD1L can upregulate ARHGEF9, a guanine nucleotide exchange factor for Cdc42, leading to cytoskeletal rearrangements that enhance cell motility and invasion.[10][11] CHD1L also plays a crucial role in the DNA damage response (DDR), and its inhibition can sensitize cancer cells to DNA-damaging agents.[4]

In Vivo Models for Efficacy Testing

The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of CHD1L inhibitors. The most commonly utilized models are subcutaneous xenografts, orthotopic xenografts, and transgenic mouse models.

Subcutaneous Xenograft Models

Subcutaneous xenograft models are widely used for the initial assessment of anti-tumor efficacy due to their relative simplicity and reproducibility. These models involve the injection of human cancer cell lines into the flank of immunocompromised mice.

Featured Application: Colorectal Cancer Xenograft Model

This model is suitable for evaluating the efficacy of CHD1L inhibitors as single agents or in combination with standard-of-care chemotherapies like irinotecan.[8][10]

Experimental Workflow:

Quantitative Data Summary: CHD1L Inhibitor OTI-611 in a Colorectal Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 28 ± SEM | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | 1250 ± 150 | - | +5 |

| OTI-611 (25 mg/kg) | 875 ± 120 | 30 | +4 |

| Irinotecan (50 mg/kg) | 625 ± 100 | 50 | -8 |

| OTI-611 + Irinotecan | 250 ± 75 | 80 | -5 |

Note: Data are representative and compiled from published studies.[4][8][10]

Orthotopic Xenograft Models

Orthotopic models involve the implantation of tumor cells into the corresponding organ of origin, providing a more clinically relevant microenvironment for tumor growth and metastasis.

Featured Application: Hepatocellular Carcinoma Orthotopic Model

This model is particularly useful for studying the effects of CHD1L inhibitors on primary tumor growth and metastasis in the liver.[2][3]

Experimental Workflow:

Quantitative Data Summary: CHD1L Inhibition in a Hepatocellular Carcinoma Orthotopic Model

| Treatment Group | Primary Tumor Weight (g) at Day 35 ± SEM | Number of Lung Metastatic Nodules ± SEM |

| Vehicle Control | 1.8 ± 0.3 | 25 ± 5 |

| CHD1L Inhibitor (50 mg/kg) | 0.9 ± 0.2 | 10 ± 3 |

Note: Data are representative and compiled from published studies.[10][11]

Transgenic Mouse Models

Transgenic mouse models that endogenously overexpress CHD1L provide a valuable tool for studying the role of this oncogene in spontaneous tumor development.

Featured Application: Spontaneous Tumorigenesis in CHD1L-Transgenic Mice

This model allows for the investigation of CHD1L's role in tumor initiation and progression in an immunocompetent setting.[4][12]

Experimental Workflow:

Quantitative Data Summary: Spontaneous Tumor Formation in CHD1L-Transgenic Mice

| Genotype | Tumor Incidence (%) | Mean Age of Tumor Onset (months) | Predominant Tumor Types |

| Wild-Type | 0 | - | - |

| CHD1L-Transgenic | 24.4 | 20 | HCC, Salivary, Colon, Uterine Adenocarcinoma |

Note: Data are from a study on CHD1L-transgenic mice.[4][12]

Detailed Experimental Protocols

Protocol 1: Subcutaneous Colorectal Cancer Xenograft Model

Materials:

-

SW620 human colorectal adenocarcinoma cells

-

Athymic nude mice (6-8 weeks old)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

CHD1L inhibitor (e.g., OTI-611)

-

Irinotecan

-

Vehicle for drug delivery

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Culture: Culture SW620 cells in complete medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.

-

Tumor Cell Implantation: Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, OTI-611, Irinotecan, Combination).

-

Drug Administration:

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., day 28 or when tumors reach a predetermined size), euthanize the mice, excise the tumors, and measure their final weight. A portion of the tumor can be processed for biomarker analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Orthotopic Hepatocellular Carcinoma Model with Bioluminescence Imaging

Materials:

-

Luciferase-expressing human HCC cells (e.g., HepG2-Luc)

-

Immunocompromised mice (e.g., NOD/SCID)

-

D-luciferin

-

Bioluminescence imaging system

-

Surgical instruments for laparotomy

-

CHD1L inhibitor

-

Vehicle for drug delivery

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of HepG2-Luc cells in PBS at a concentration of 2 x 10⁷ cells/mL.

-

Orthotopic Implantation:

-

Anesthetize the mouse.

-

Perform a small laparotomy to expose the liver.

-

Inject 50 µL of the cell suspension (1 x 10⁶ cells) into the left lobe of the liver.[1]

-

Close the incision with sutures.

-

-

Bioluminescence Imaging (BLI):

-

Treatment: Begin treatment with the CHD1L inhibitor when a clear bioluminescent signal is detected (typically 7-10 days post-implantation).

-

Metastasis Monitoring: Perform weekly BLI to monitor for metastatic spread to other organs, particularly the lungs.

-

Endpoint: At the study endpoint, perform a final BLI, then euthanize the mice. Excise the primary liver tumor and any metastatic lesions for weighing and histological analysis.

Conclusion

The in vivo models and protocols described in these application notes provide a robust framework for the preclinical evaluation of CHD1L inhibitor efficacy. The choice of model will depend on the specific research question, with subcutaneous xenografts being suitable for initial efficacy screening and orthotopic and transgenic models offering more clinically relevant insights into tumor-microenvironment interactions, metastasis, and spontaneous tumorigenesis. Careful experimental design and adherence to detailed protocols are essential for obtaining reliable and reproducible data to support the clinical development of novel CHD1L-targeted therapies.

References

- 1. In vivo metastatic model and bioluminescent imaging [bio-protocol.org]

- 2. Orthotopic Model of Hepatocellular Carcinoma in Mice | Springer Nature Experiments [experiments.springernature.com]

- 3. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transgenic CHD1L Expression in Mouse Induces Spontaneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Inhibition of CHD1L by OTI-611 Reprograms Chemotherapy and Targeted Therapy-Induced Cell Cycle Arrest and Suppresses Proliferation to Produce Synergistic Antitumor Effects in Breast and Colorectal Cancer [mdpi.com]

- 6. In vivo metastatic model and bioluminescence imaging [bio-protocol.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. CHD1L Inhibitor OTI-611 Synergizes with Chemotherapy to Enhance Antitumor Efficacy and Prolong Survival in Colorectal Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo Bioluminescence-Based Monitoring of Liver Metastases from Colorectal Cancer: An Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transgenic CHD1L expression in mouse induces spontaneous tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of CHD1L Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromodomain Helicase DNA-binding protein 1-like (CHD1L), also known as ALC1, is a chromatin remodeling enzyme crucial for various cellular processes, including DNA repair, transcriptional regulation, and maintaining genomic stability.[1] Dysregulation of CHD1L has been implicated in the progression of several cancers, making it an important target for research and therapeutic development.[1] These application notes provide detailed protocols for performing Chromatin Immunoprecipitation (ChIP) to identify and quantify the genomic targets of CHD1L.

CHD1L is recruited to sites of DNA damage and specific gene promoters through its interaction with poly(ADP-ribose) (PAR), a post-translational modification synthesized by PARP enzymes, primarily PARP1.[1][2] This interaction is mediated by the macro domain of CHD1L and is essential for its chromatin remodeling activity.[1][2] Understanding the genomic landscape of CHD1L binding is critical for elucidating its role in gene regulation and disease.

Key CHD1L Target Genes and Quantitative ChIP Data

CHD1L has been shown to directly regulate the transcription of several genes involved in cell proliferation, migration, and apoptosis.[3][1] The following tables summarize quantitative data from ChIP-qPCR experiments validating CHD1L binding to the promoter regions of key target genes.

| Target Gene | Cell Line | Fold Enrichment (CHD1L ChIP vs. IgG Control) | Putative Binding Region | Reference |

| ZKSCAN3 | QGY-7703 (Hepatocellular Carcinoma) | ~4.5 | -4692 to -4341 bp upstream of TSS | (Scientific Figure) |

| ARHGEF9 | Not specified | Upregulated by CHD1L | Promoter region | |

| TCTP | Not specified | Activated by CHD1L | Promoter region | |

| SPOCK1 | Not specified | Activated by CHD1L | Promoter region | [3] |

Signaling Pathways and Experimental Workflows

CHD1L Recruitment and Chromatin Remodeling in DNA Damage Response

CHD1L plays a critical role in the early stages of the DNA damage response. Upon DNA damage, PARP1 is activated and synthesizes PAR chains on itself and histones. The macro domain of CHD1L recognizes and binds to these PAR chains, leading to its recruitment to the site of damage. Once recruited, CHD1L utilizes its ATPase activity to remodel chromatin, making the DNA more accessible for repair machinery.

Caption: CHD1L recruitment in the DNA damage response pathway.

CHD1L-Mediated Transcriptional Regulation Network

CHD1L acts as a transcriptional regulator, influencing the expression of genes involved in key cancer-related pathways, including cell migration, proliferation, and apoptosis.

Caption: CHD1L transcriptional regulation of target genes.

Experimental Workflow for CHD1L Chromatin Immunoprecipitation (ChIP)

This workflow outlines the key steps for performing a successful ChIP experiment to identify CHD1L binding sites.

Caption: A streamlined workflow for CHD1L ChIP experiments.

Detailed Experimental Protocols

This section provides a comprehensive protocol for performing ChIP for CHD1L, adapted from standard procedures and optimized for a chromatin-remodeling factor.

Protocol 1: Chromatin Immunoprecipitation (ChIP) for CHD1L

Materials:

-

Cell Culture: Adherent cells expressing CHD1L (e.g., HEK293T, HeLa, or relevant cancer cell lines).

-

Reagents:

-

10X Phosphate Buffered Saline (PBS)

-

Formaldehyde (37%, methanol-free)

-

Glycine (2.5 M)

-

Protease Inhibitor Cocktail

-

Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, plus protease inhibitors)

-

Dilution Buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1, plus protease inhibitors)

-

Wash Buffer A (Low Salt): 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl

-

Wash Buffer B (High Salt): 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl

-

Wash Buffer C (LiCl): 0.25 M LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1

-

TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA

-

Elution Buffer: 1% SDS, 0.1 M NaHCO3

-

Proteinase K

-

RNase A

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

Sodium Acetate (3 M, pH 5.2)

-

Glycogen (20 mg/mL)

-

-

Antibodies:

-

ChIP-grade anti-CHD1L antibody

-

Normal Rabbit or Mouse IgG (negative control)

-

-

Equipment:

-

Sonicator (e.g., Bioruptor)

-

Rotating wheel or platform

-

Microcentrifuge

-

Heating blocks/water baths

-

qPCR machine

-

Procedure:

-

Cell Cross-linking:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Sonication:

-

Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.

-

Sonicate the lysate to shear chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Dilute the chromatin with Dilution Buffer.

-

Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.

-

Save a small aliquot of the pre-cleared chromatin as "Input."

-

Incubate the remaining chromatin with the anti-CHD1L antibody or IgG control overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and sequentially wash with:

-

Wash Buffer A (once)

-

Wash Buffer B (once)

-

Wash Buffer C (once)

-

TE Buffer (twice)

-

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.

-

Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours (or overnight).

-

Treat with RNase A and then Proteinase K.

-

-

DNA Purification:

-

Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.

-

Resuspend the purified DNA in TE buffer or water.

-

Protocol 2: Quantitative PCR (qPCR) for ChIP DNA

Procedure:

-

Primer Design: Design primers to amplify 100-200 bp regions of the putative CHD1L target promoters and a negative control region (a gene-desert region).

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green or a probe-based detection system.

-

Add purified ChIP DNA (from CHD1L IP and IgG IP) and Input DNA to separate wells.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Calculate the percentage of input for each sample: % Input = 100 * 2^(Ct(Input) - Ct(ChIP)).

-

Calculate the fold enrichment of CHD1L binding over the IgG control: Fold Enrichment = % Input (CHD1L IP) / % Input (IgG IP).

-

Troubleshooting and Optimization

-

Low ChIP Signal: Optimize cross-linking time (5-15 minutes), sonication conditions (aim for 200-500 bp fragments for higher resolution), and antibody concentration.

-

High Background: Increase the number and stringency of washes. Ensure proper pre-clearing of the chromatin.

-

Variability between Replicates: Maintain consistent cell numbers, reagent volumes, and incubation times.

By following these detailed protocols and application notes, researchers can effectively investigate the genomic targets of CHD1L, providing valuable insights into its biological functions and its role in disease.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of CHD1L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as ALC1, is a critical enzyme involved in chromatin remodeling, a process essential for DNA replication, repair, and transcription.[1] As a member of the SNF2 superfamily of ATPases, CHD1L plays a pivotal role in the DNA damage response (DDR), particularly in the base excision repair (BER) pathway.[2][3] Upon DNA damage, CHD1L is recruited to the site where it utilizes its ATPase activity to relax the chromatin structure, facilitating the access of DNA repair machinery.[1][3]

Emerging evidence has highlighted CHD1L as a potent oncogene, with its overexpression correlating with tumor progression, metastasis, therapy resistance, and poor prognosis across a spectrum of solid tumors, including colorectal, breast, bladder, lung, and kidney cancers.[4][5][6] CHD1L's oncogenic functions are multifaceted, involving the promotion of epithelial-mesenchymal transition (EMT), regulation of cell cycle progression, and suppression of apoptosis.[4][5][7] It has been shown to modulate key signaling pathways, including Wnt/β-catenin, PI3K/Akt, and MDM2/p53.[7][8][9][10]

Given its significant role in cancer cell survival and proliferation, CHD1L has emerged as a promising therapeutic target.[4][6] The development of small molecule inhibitors targeting CHD1L is an active area of research, with preclinical studies demonstrating their potential to sensitize cancer cells to standard-of-care therapies.[3][11][12][13] CRISPR/Cas9-mediated knockout of CHD1L in cancer cell lines serves as a powerful tool to investigate its function, validate its role as a drug target, and uncover novel therapeutic vulnerabilities.

These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of CHD1L, including detailed experimental protocols, data presentation, and visualization of relevant signaling pathways and workflows.

Key Signaling Pathways Involving CHD1L

Experimental Workflow for CHD1L Knockout

Detailed Experimental Protocols

Protocol 1: Design and Cloning of sgRNAs for CHD1L Knockout

-

sgRNA Design:

-

Utilize online design tools (e.g., CHOPCHOP, Synthego) to design at least three sgRNAs targeting the initial exons of the CHD1L gene to maximize the probability of generating a loss-of-function mutation.

-

Select sgRNAs with high on-target scores and low off-target scores.

-

-

Oligonucleotide Annealing:

-

Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the selected CRISPR/Cas9 vector (e.g., lentiCRISPRv2).

-

Anneal the oligonucleotides by mixing equimolar amounts, heating to 95°C for 5 minutes, and gradually cooling to room temperature.

-

-

Vector Linearization:

-

Digest the CRISPR/Cas9 vector with a suitable restriction enzyme (e.g., BsmBI for lentiCRISPRv2).

-

Dephosphorylate the linearized vector to prevent self-ligation.

-

-

Ligation and Transformation:

-

Ligate the annealed sgRNA oligonucleotides into the linearized vector.

-

Transform the ligation product into competent E. coli and select for positive clones on appropriate antibiotic plates.

-

-

Verification:

-

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

-

Protocol 2: Generation of CHD1L Knockout Cell Lines

-

Cell Culture:

-

Culture the target cancer cell line (e.g., SUM149PT, Colo678, SW620) under standard conditions.[11]

-

-

Lentiviral Production (for lentiviral delivery):

-

Co-transfect 293T cells with the sequence-verified lentiCRISPRv2-CHD1L-sgRNA plasmid and lentiviral packaging plasmids.

-

Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

-

-

Transduction/Transfection:

-

Lentiviral Transduction: Transduce the target cells with the harvested lentivirus in the presence of polybrene.

-

Lipofection (for plasmid delivery): Transfect the target cells with the CRISPR/Cas9 plasmid using a suitable lipid-based transfection reagent.[14]

-

Electroporation (for RNP delivery): Electroporate the target cells with pre-complexed Cas9 protein and synthetic sgRNA (ribonucleoprotein, RNP).[14][15]

-

-

Selection:

-

If using a vector with a selection marker (e.g., puromycin in lentiCRISPRv2), apply the appropriate antibiotic selection to enrich for successfully transduced/transfected cells.

-

-

Single-Cell Cloning:

-